4-去甲氧基奥美拉唑硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

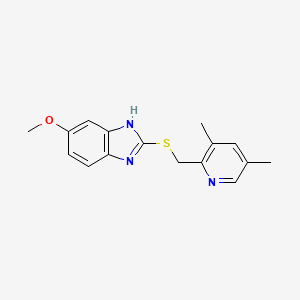

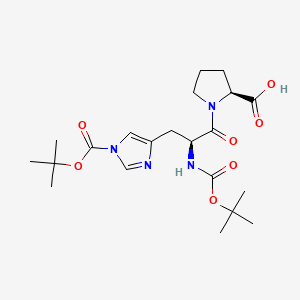

4-Desmethoxy Omeprazole Sulfide is a compound with the molecular formula C16H17N3OS . It is an impurity of Omeprazole , a proton pump inhibitor used in the treatment of dyspepsia .

Molecular Structure Analysis

The molecular structure of 4-Desmethoxy Omeprazole Sulfide can be represented by the IUPAC name 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole . The InChI and Canonical SMILES representations are also available .Physical And Chemical Properties Analysis

4-Desmethoxy Omeprazole Sulfide has a molecular weight of 299.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 299.10923335 g/mol . The topological polar surface area is 76.1 Ų , and it has a heavy atom count of 21 .科学研究应用

新颖合成和药物杂质

奥美拉唑衍生物研究的一个重要方面涉及新化合物的合成以及生产过程中可能出现的药物杂质的识别。例如,Saini 等人 (2019 年) 综述了抗溃疡药的各种药物杂质,重点介绍了合成奥美拉唑及其衍生物的新方法。这包括导致砜和砜 N-氧化物作为杂质的氧化过程,以及涉及酯与格氏试剂偶联的合成,这可能适用于合成 4-去甲氧基奥美拉唑硫醚等衍生物 (S. Saini、C. Majee、G. Chakraborthy 和 Salahuddin,2019 年)。

药效学特性和治疗潜力

奥美拉唑及其衍生物(包括 4-去甲氧基奥美拉唑硫醚)的药效学和药代动力学特性构成了其治疗潜力的基础。奥美拉唑以通过阻断胃壁细胞中的质子泵来有效抑制胃酸分泌而闻名。此作用对其治疗消化性溃疡病和佐林格-埃利森综合征等疾病的有效性至关重要。Clissold 和 Campoli-Richards (1986 年) 的研究对奥美拉唑的特性进行了初步综述,强调了它在酸相关疾病中的作用,并为理解其衍生物的作用奠定了基础 (S. Clissold 和 D. Campoli-Richards,1986 年)。

代谢和药物相互作用

了解奥美拉唑的代谢对于研究其衍生物至关重要。奥美拉唑的药代动力学特征及其相互作用提供了对去甲氧基化等修饰如何影响治疗效果和安全性的见解。例如,Wedemeyer 和 Blume (2014 年) 对质子泵抑制剂 (PPI) 的研究强调了药物相互作用和代谢途径的重要性,这对于评估 4-去甲氧基奥美拉唑硫醚等衍生物的药理应用至关重要 (R. Wedemeyer 和 H. Blume,2014 年)。

作用机制

Target of Action

The primary target of 4-Desmethoxy Omeprazole Sulfide is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

4-Desmethoxy Omeprazole Sulfide, like its parent compound Omeprazole, is believed to inhibit the activity of the gastric H+/K+ ATPase pump . This inhibition prevents the secretion of H+ ions into the gastric lumen, effectively reducing the production of gastric acid .

Biochemical Pathways

The inhibition of the gastric H+/K+ ATPase pump disrupts the biochemical pathway responsible for gastric acid production. This results in a decrease in gastric acidity, which can help alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Result of Action

The inhibition of the gastric H+/K+ ATPase pump by 4-Desmethoxy Omeprazole Sulfide leads to a decrease in gastric acid production. This can result in an increase in gastric pH, providing relief from the symptoms of acid-related disorders .

Action Environment

The action of 4-Desmethoxy Omeprazole Sulfide is influenced by the acidic environment of the stomach. The compound is stable under acidic conditions, which allows it to reach its target in the stomach’s parietal cells and exert its inhibitory effect . Other factors, such as the presence of food in the stomach, may also influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUHHMNQRUNZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747541 |

Source

|

| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

704910-89-4 |

Source

|

| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)